molecular formula C16H12Cl2N2O2 B2449993 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide CAS No. 1164560-74-0

2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide

Cat. No. B2449993
M. Wt: 335.18
InChI Key: RKPDMZPXIYYKGR-CMDGGOBGSA-N
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Description

“2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide” is a chemical compound with the molecular formula C16H12Cl2N2O2 . It has an average mass of 335.185 Da and a monoisotopic mass of 334.027588 Da .


Molecular Structure Analysis

The molecular structure of “2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide” can be analyzed using various techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .


Chemical Reactions Analysis

The polymorphism of “2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide” seems to stem from the conformational flexibility of the molecule . More research is needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide” can be studied using techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .

Scientific Research Applications

  • Antiproliferative Activity : A study by Raffa et al. (2011) synthesized several 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides and evaluated their antiproliferative activity against various cancer cell lines. The findings suggest that these compounds act as antitubulin agents, offering potential for cancer treatment.

  • Molecular Structure and Conformation : Studies by Gowda et al. (2008), Gowda et al. (2008), and Gowda et al. (2008) have explored the conformation of N—H and C=O bonds in similar compounds, providing insights into their molecular structure which is crucial for understanding their interactions and reactivity.

  • Polymorphism and Cocrystal Formation : Research by Zhoujin et al. (2022) investigated the polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid, a related compound, to understand the effect of double Cl-CH3 exchange. This study is significant for pharmaceutical applications where polymorphism can affect drug efficacy.

  • Xanthine Oxidase and Tyrosinase Inhibition : A study by Bandgar et al. (2012) synthesized derivatives of similar compounds and investigated their inhibitory activity against xanthine oxidase and tyrosinase, suggesting potential applications in the treatment of diseases related to these enzymes.

  • Controlled Polymerization : Research by Mori et al. (2005) and Mori et al. (2008) focused on the controlled polymerization of acrylamides with amino acid moieties, indicating the significance of such compounds in polymer science and material engineering.

  • Anticonvulsant Activity : A study by Lambert et al. (1995) synthesized ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating their potential as anticonvulsant agents.

properties

IUPAC Name

2-[[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-12-5-3-6-13(18)10(12)8-9-15(21)20-14-7-2-1-4-11(14)16(19)22/h1-9H,(H2,19,22)(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPDMZPXIYYKGR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide

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